2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a multi-targeted kinase inhibitor and apoptosis inducer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, including condensation, cyclization, and methylation reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core, and subsequent methylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its ability to inhibit multiple kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis. Molecular docking studies have shown that this compound binds to the active sites of kinases, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their therapeutic potential.
Uniqueness
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases.
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-31-19-9-5-8-17(12-19)26-21(29)14-27-13-20(16-6-3-2-4-7-16)22-23(27)24(30)28(15-25-22)18-10-11-18/h2-9,12-13,15,18H,10-11,14H2,1H3,(H,26,29) |
InChI Key |
WVTJYXYIVYODAG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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